molecular formula C4HBr2F3N2 B3285934 4,5-Dibromo-2-(trifluoromethyl)-1H-imidazole CAS No. 81654-03-7

4,5-Dibromo-2-(trifluoromethyl)-1H-imidazole

Cat. No.: B3285934
CAS No.: 81654-03-7
M. Wt: 293.87 g/mol
InChI Key: ZIQQYRYCVXRBPE-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-(trifluoromethyl)-1H-imidazole: is a heterocyclic compound that features both bromine and fluorine substituents on an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-(trifluoromethyl)-1H-imidazole typically involves the bromination of 2-(trifluoromethyl)-1H-imidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 4 and 5 positions of the imidazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-2-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form new carbon-carbon bonds.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated imidazole derivative.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed:

    Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.

    Coupling Reactions: Products include biaryl or heteroaryl compounds with extended conjugation.

    Reduction Reactions: The major product is 2-(trifluoromethyl)-1H-imidazole.

Scientific Research Applications

Chemistry: 4,5-Dibromo-2-(trifluoromethyl)-1H-imidazole is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the design and synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

Medicine: Research into the medicinal applications of this compound includes its potential use as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: In the materials science industry, this compound can be used in the synthesis of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-(trifluoromethyl)-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atoms can participate in halogen bonding or be replaced by other functional groups to fine-tune the compound’s activity.

Comparison with Similar Compounds

  • 2,5-Dibromo-4-(trifluoromethyl)pyridine
  • 4,5-Dibromo-2-(trifluoromethyl)benzonitrile
  • 1-Bromo-2-(trifluoromethyl)benzene

Comparison: 4,5-Dibromo-2-(trifluoromethyl)-1H-imidazole is unique due to its imidazole ring structure, which imparts different electronic and steric properties compared to similar compounds with pyridine or benzene rings. The presence of both bromine and trifluoromethyl groups on the imidazole ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in drug discovery and materials science.

Properties

IUPAC Name

4,5-dibromo-2-(trifluoromethyl)-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2F3N2/c5-1-2(6)11-3(10-1)4(7,8)9/h(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQQYRYCVXRBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N1)C(F)(F)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501259152
Record name 4,5-Dibromo-2-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81654-03-7
Record name 4,5-Dibromo-2-(trifluoromethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81654-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dibromo-2-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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